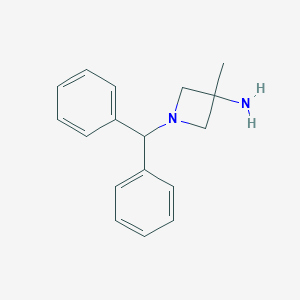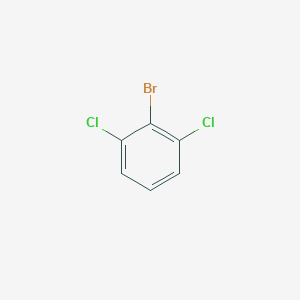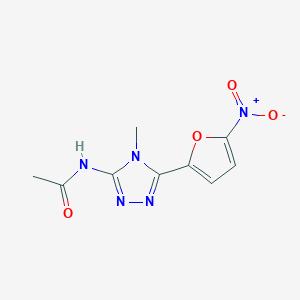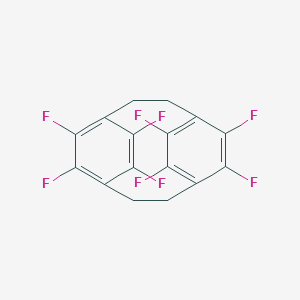
Parylene F dimer
Overview
Description
Parylene F Dimer is a solid, granular starting material used to produce parylene conformal coating films . It allows for parylene performance at higher operating temperatures, along with similar barrier and dielectric protection of other parylene types . It is biocompatible, highly resistant to corrosive vapors, gases, and chemicals, and protects well against moisture .
Molecular Structure Analysis
Parylene F Dimer has a molecular formula of C16H8F8 . Its superior thermal stability is attributed to its aliphatic C-F bond, compared to Type C’s C-C bond . It possesses aliphatic -CH 2 – chemistry .
Physical And Chemical Properties Analysis
Parylene F Dimer has a molecular weight of 352.22 g/mol . It also has a high coating density and significantly more penetrating power than C .
Scientific Research Applications
Microelectromechanical Systems (MEMS)
Parylene F dimer has been widely used in the field of Microelectromechanical Systems (MEMS) . Its unique properties, such as biocompatibility and conformal coverage, make it an excellent choice for MEMS applications .
Electronic Device Encapsulation
Another significant application of Parylene F dimer is in Electronic Device Encapsulation . The material’s pinhole-free conformal coverage and excellent biocompatibility make it ideal for this purpose .
Adhesion Enhancement
Researchers have found that copolymerizing Parylene C with Parylene F can enhance the adhesion between Parylene and Si . This has resulted in a copolymer film with an adhesion 10.4 times stronger than that of the Parylene C homopolymer film .
Thermal Stability Improvement
The copolymerization of Parylene C and Parylene F also improves the thermal stability of the material . This makes it suitable for applications that require high thermal stability .
Medical Devices
Parylene F dimer is used in the coating of Medical Devices . Its biocompatibility and barrier properties make it an excellent choice for this application .
Inner Layer Dielectric (ILD) Applications
Compared to Parylene C, Parylene F has a lower dielectric constant and better thermal stability, enhancing its functionality for Inner Layer Dielectric (ILD) applications .
Mechanism of Action
Target of Action
Parylene F dimer, a fluorinated variant of parylene, primarily targets surfaces that require protective coating . It is widely used in industries such as electronics, medical devices, aerospace, and automotive to shield components from moisture, chemicals, and other environmental factors . Its unique properties, such as biocompatibility and conformal coverage, make it an ideal choice for coating critical electronic assemblies .
Mode of Action
The mode of action of Parylene F dimer involves a vapor deposition polymerization (VDP) method . The process begins with the solid Parylene F dimer, which is heated to around 150°C in a vaporizer . At this temperature, the dimer sublimes, transforming directly from a solid to a vapor without passing through a liquid phase . The vaporized dimer then moves into the pyrolysis chamber, where it is heated to approximately 680°C . At this high temperature, the dimer undergoes thermal decomposition, breaking down into smaller, reactive monomer molecules called p-xylylene . These reactive monomers enter the room-temperature deposition chamber, where they polymerize and form long polymer chains, creating a uniform, conformal coating on the substrate .
Biochemical Pathways
The biochemical pathways involved in the action of Parylene F dimer are primarily physical rather than biological. The polymerization process results in a continuous, pinhole-free coating, ensuring maximum protection against moisture and other environmental factors
Pharmacokinetics
The properties of parylene f dimer that influence its bioavailability as a coating include its ability to form a uniform, conformal coating on a variety of substrates, including metals, plastics, ceramics, and even paper, without compromising the material’s properties .
Result of Action
The result of Parylene F dimer’s action is a uniform, conformal coating that provides exceptional barrier properties against moisture, chemicals, and gases . This coating is ultra-thin, pinhole-free, and can penetrate and coat every surface uniformly, regardless of the substrate geometry . It provides excellent protective properties and the ability to uniformly coat intricate surfaces .
Action Environment
The action of Parylene F dimer is influenced by environmental factors such as temperature and pressure. The deposition process takes place in a vacuum chamber , and the temperatures at different stages of the process (150°C for vaporization and 680°C for pyrolysis) are critical for the successful formation of the coating . Furthermore, Parylene F dimer exhibits superior thermal stability, attributed to its aliphatic C-F bond, compared to Parylene C’s C-C bond . This makes it suitable for use in environments with higher operating temperatures .
Safety and Hazards
properties
IUPAC Name |
5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHKMHMGKKRFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338087 | |
| Record name | Parylene F dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Parylene F dimer | |
CAS RN |
1785-64-4 | |
| Record name | Parylene F dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





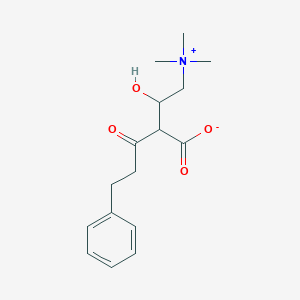

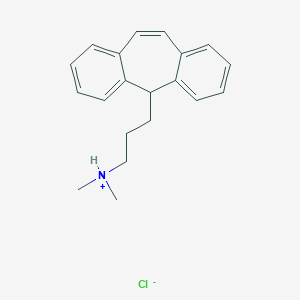


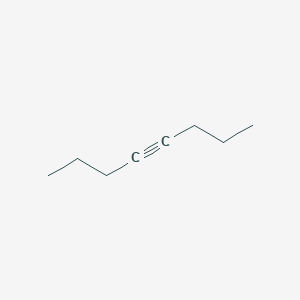
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)

